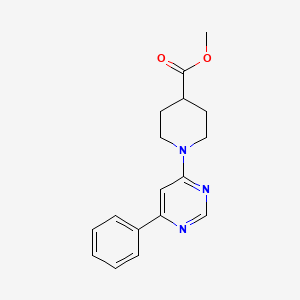

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a phenylpyrimidine moiety, and a methyl ester group, making it a versatile molecule for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often involve cyclization, hydrogenation, and amination steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as asymmetric hydrogenation of sterically demanding aryl enamides . These methods are designed to produce the compound in large quantities while maintaining high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts for C-H activation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation can yield various substituted piperidine derivatives .

Applications De Recherche Scientifique

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl piperidine-4-carboxylate: This compound is used as a reactant for C-2 arylation of piperidines and has applications in the synthesis of antitubercular agents.

Triazole-pyrimidine hybrids: These compounds have neuroprotective and anti-neuroinflammatory properties similar to Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, phenylpyrimidine moiety, and methyl ester group. This structure provides it with a wide range of biological activities and makes it a valuable compound for various scientific research applications.

Activité Biologique

Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate (CAS No. 1203103-67-6) is a compound belonging to the class of piperidine derivatives, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring, a phenylpyrimidine moiety, and a methyl ester group. This unique structure contributes to its biological activity and makes it a valuable candidate in pharmaceutical research.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19N3O2 |

| Molecular Weight | 299.35 g/mol |

| CAS Number | 1203103-67-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it may inhibit pathways associated with endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway. These mechanisms suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. It has been studied for its ability to mitigate neuroinflammation, which is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

This compound has shown promise in cancer research, particularly as a candidate for developing anticancer agents. Its structural similarity to other pyrimidine derivatives that have demonstrated anticancer activity supports its evaluation in this area .

Antimicrobial Properties

The compound is also being explored for its antimicrobial properties. Its derivatives have been synthesized and evaluated for effectiveness against various bacterial strains, indicating potential applications in treating infections.

Study on Neuroprotection

In a study examining the neuroprotective effects of similar compounds, it was found that derivatives with piperidine structures exhibited significant reductions in neuroinflammatory markers in vitro. This suggests that this compound may possess similar effects and warrants further investigation .

Anticancer Activity Evaluation

A comparative analysis involving various pyrimidine derivatives demonstrated that compounds structurally related to this compound showed significant antiproliferative activity against melanoma cell lines. These findings indicate that modifications to the piperidine structure can enhance anticancer efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl piperidine-4-carboxylate | Antitubercular agent | Inhibition of mycobacterial growth |

| Triazole-pyrimidine hybrids | Neuroprotective and anti-neuroinflammatory | Modulation of inflammatory pathways |

Propriétés

IUPAC Name |

methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-17(21)14-7-9-20(10-8-14)16-11-15(18-12-19-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLKLNLEWKRQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.